molecular formula C17H15N5O3 B10942100 N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

Cat. No.: B10942100
M. Wt: 337.33 g/mol
InChI Key: VKDWADPNXSVOAF-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrobenzamide group, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Methylbenzyl Group: The methylbenzyl group is introduced via a nucleophilic substitution reaction, where the triazole ring reacts with 2-methylbenzyl chloride.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the triazole derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
  • N- (1H-benzimidazol-2-yl)-4- (3-methylphenoxy)butanamide
  • N- (1H-benzimidazol-2-yl)-3- (1-imidazolyl)propanamide

Uniqueness

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide is unique due to its specific combination of a triazole ring, a nitrobenzamide group, and a methylbenzyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H15N5O3/c1-12-4-2-3-5-14(12)10-21-11-18-17(20-21)19-16(23)13-6-8-15(9-7-13)22(24)25/h2-9,11H,10H2,1H3,(H,19,20,23)

InChI Key

VKDWADPNXSVOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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